Pomiferin

Overview

Description

Pomiferin is a prenylated isoflavone that can be found along with osajin in the fruits and female flowers of the osage orange tree (Maclura pomifera) . It was identified and named in 1939 by Melville L. Wolfrom from Ohio State University . This compound has demonstrated efficacy as an antioxidant, cardioprotectant, antimicrobial, antidiabetic, and cytotoxic agent for several cancer cell lines .

Mechanism of Action

Target of Action

Pomiferin, a natural compound found in the fruits of Maclura pomifera , has been identified to interact with several targets. These include the transient receptor potential vanilloid 1 (TRPV1) ion channel , P-glycoprotein (P-gp), Sarcoplasmic reticulum calcium-transporting ATPase (SERCA), and Serine/threonine-protein kinase mTOR . These targets play crucial roles in various cellular processes, including calcium regulation, cell proliferation, and apoptosis.

Mode of Action

This compound interacts with its targets in several ways. For instance, it induces apoptosis in cancer cells by triggering intracellular calcium overload via TRPV1 . It also modulates P-gp, SERCA, and mTOR . Furthermore, this compound has been found to activate the Akt/Nrf2 pathway and inhibit the NF-κB pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It initiates apoptosis through multiple pathways, including the mitochondrial, ERK-induced, and endoplasmic reticulum-stress-mediated apoptotic pathways . It also inhibits the PI3K/Akt signaling pathway . Additionally, this compound activates the Akt/Nrf2 pathway, which plays a crucial role in regulating oxidative stress .

Result of Action

This compound’s interaction with its targets and pathways results in several molecular and cellular effects. It significantly reduces the viability of certain cancer cells , and it inhibits the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX2) in BV2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pomiferin can be synthesized through various methods, including extraction from the osage orange tree. The extraction process involves the use of solvents such as dimethyl sulfoxide (DMSO) and acetone . The fruit aqueous extract exerts higher scavenging activity against certain radicals, while the fruit ethyl acetate extract is most active against others .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the fruits of Maclura pomifera. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound . The optimal solvent system for the extraction includes a mixture of DMSO, propylene glycol (PG), and water in a specific ratio .

Chemical Reactions Analysis

Types of Reactions: Pomiferin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has shown strong antioxidant activity by inhibiting lipid peroxidation and reducing free radicals .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and various solvents for extraction and purification . The conditions for these reactions often involve controlled temperatures and specific pH levels to ensure optimal activity.

Major Products Formed: The major products formed from the reactions involving this compound include its oxidized and reduced forms, which exhibit different levels of biological activity .

Scientific Research Applications

Pomiferin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It has been studied for its antioxidant, cardioprotective, antimicrobial, antidiabetic, and cytotoxic properties . In medicine, this compound has shown potential in treating neurodegenerative diseases by inhibiting neuroinflammation . It also exhibits antiproliferative activity against various cancer cell lines .

Comparison with Similar Compounds

Pomiferin is similar to other prenylated isoflavones such as osajin and macluraxanthone . it exhibits unique properties, including stronger antioxidant activity and better efficacy in certain biological assays . Osajin and this compound both show cardioprotective effects, but this compound has demonstrated higher antioxidant activity .

List of Similar Compounds:- Osajin

- Macluraxanthone

- Iso-osajin

- Iso-pomiferin

Biological Activity

Pomiferin, a prenylated isoflavone derived from the Osage orange tree (Maclura pomifera), has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties. This article synthesizes research findings on the biological activity of this compound, presenting detailed insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure and Identification

This compound was first identified in 1939 by Melville L. Wolfrom and subsequently classified as an isoflavone. Its complete structure was published in 1946, and its crystal structure was reported in 2003 . The compound's unique prenylation contributes to its biological activities.

Research indicates that this compound exerts its effects through various biochemical pathways:

- Antioxidant Activity : this compound has demonstrated strong antioxidant properties by inhibiting lipid peroxidation and reducing reactive oxygen species (ROS) levels. It is comparable to vitamins C and E in its ability to scavenge free radicals .

- Anti-inflammatory Effects : A study highlighted that this compound inhibits microglial inflammation by activating the Akt/Nrf2 pathway and suppressing the NF-κB pathway, which are critical in neuroinflammatory responses .

- Antidiabetic Properties : this compound has shown significant hypoglycemic effects in streptozotocin-induced diabetic rats by lowering serum glucose and triglycerides while increasing insulin levels .

- Antimicrobial Activity : this compound exhibits antibacterial effects against various pathogens, including E. coli and Salmonella gallinarum. Its antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes .

- Cytotoxicity Against Cancer Cells : this compound has been observed to induce apoptosis in several cancer cell lines, including breast (MCF-7), lung (NCI-H23), and prostate (PC-3) cancer cells. It also demonstrated selective antiproliferative activity against tumorigenic cells .

Research Findings

The following table summarizes key studies on the biological activities of this compound:

Case Studies

- Neuroprotective Effects : A study by Zhao et al. examined the effects of this compound on BV2 microglial cells, demonstrating that it effectively reduced neuroinflammation markers such as IL-6 and TNF-α while promoting neuronal survival through the activation of protective signaling pathways .

- Antidiabetic Mechanism : In a controlled experiment involving streptozotocin-induced diabetic rats, this compound administration led to a marked decrease in blood glucose levels over a 14-day period, suggesting its potential as a therapeutic agent for managing diabetes .

- Anticancer Potential : Research conducted by Son et al. indicated that this compound exhibited significant cytotoxicity across various cancer cell lines, highlighting its potential as a lead compound for cancer therapy development .

Properties

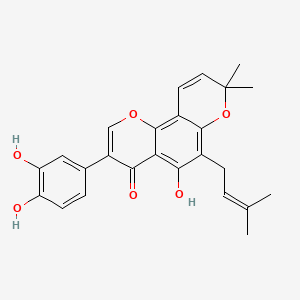

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZYXUOYFOXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205831 | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-03-2 | |

| Record name | Pomiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pomiferin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YIS40APM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.